molecular formula C12H8Cl2S2 B034702 1,2-Bis(3-chlorophenyl)disulfane CAS No. 19742-92-8

1,2-Bis(3-chlorophenyl)disulfane

Cat. No. B034702
CAS RN: 19742-92-8
M. Wt: 287.2 g/mol
InChI Key: OLOYVIPZMIIGOH-UHFFFAOYSA-N
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Description

1,2-Bis(3-chlorophenyl)disulfane is a compound of interest in various fields of chemistry due to its unique structure and properties. Its synthesis, structure, and properties have been explored to understand and utilize its potential in different chemical reactions and material sciences.

Synthesis Analysis

The synthesis of compounds related to 1,2-bis(3-chlorophenyl)disulfane involves various chemical strategies. For instance, the efficient synthesis of dithiazolidine derivatives from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines highlights innovative approaches to creating sulfur-containing compounds with specific functionalities (Barany et al., 2005).

Molecular Structure Analysis

The molecular and crystal structures of sulfur-rich compounds provide insights into the configuration and conformation of bis(3-chlorophenyl)disulfane analogs. For example, the study of sulfur-rich organic polysulfanes and their crystal structure elucidates the arrangement of sulfur atoms and their impact on the overall molecular geometry (Kustos et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving 1,2-bis(3-chlorophenyl)disulfane derivatives reveal their reactivity and potential for creating novel compounds. The electrophilic properties of organodisulfide polymers, for example, demonstrate the versatility of these sulfur-containing compounds in electrochemical applications (Weng et al., 2009).

Physical Properties Analysis

The study of bis(2-chlorophenyl) disulfide, a compound structurally similar to 1,2-bis(3-chlorophenyl)disulfane, provides valuable information on the physical properties such as crystal structure and torsion angles, which are crucial for understanding the material's stability and behavior under different conditions (Mak et al., 1989).

Scientific Research Applications

Application in Organic Synthesis

  • Field : Organic Chemistry
  • Summary : 1,2-Bis(3-chlorophenyl)disulfane is used in the synthesis of sulfur-containing compounds, including sulfides, sulfoxides, and sulfones . These compounds are fundamental building blocks in organic synthesis and are significant in bioactive natural products, pharmaceutical drugs, pesticides, and materials .
  • Methods : The construction of a C-S bond is a powerful strategy for the synthesis of these sulfur-containing compounds . Unlike traditional Ullmann typed C-S coupling reaction, the recently developed reactions frequently use non-halide compounds, such as diazo compounds and simple arenes/alkanes instead of aryl halides as substrates . On the other hand, novel C-S coupling reaction pathways involving thiyl radicals have emerged as an important strategy to construct C-S bonds .
  • Results : The development of these novel protocols for C-S bond formation has provided easy access to sulfur-containing compounds .

Pharmacokinetics Research

  • Field : Pharmacology
  • Summary : 1,2-Bis(3-chlorophenyl)disulfane may have potential applications in pharmacokinetics research . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body.

Chemoselective Synthesis of Diaryl Disulfides

  • Field : Organic Chemistry
  • Summary : 1,2-Bis(3-chlorophenyl)disulfane can be used in the chemoselective synthesis of diaryl disulfides . Diaryl disulfides are important in various fields, including medicinal chemistry, materials science, and synthetic chemistry .
  • Methods : The synthesis involves a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 . The reaction is carried out in a flask charged with the corresponding arenediazonium tetrafluoroborate and carbon disulfide, DMSO, and the photocatalyst Ru(bpy)3(PF6)2 . The mixture is placed in an irradiation apparatus equipped with a 20 W blue light-emitting diode (LED) strip .
  • Results : The method provides an efficient and straightforward approach to diaryl disulfides .

Material Science

  • Field : Material Science
  • Summary : 1,2-Bis(3-chlorophenyl)disulfane could potentially be used in the development of new materials . Sulfur-containing compounds are often used in the synthesis of polymers, coatings, and other materials .

Synthesis of Polyphenylene Sulfide

  • Field : Polymer Chemistry
  • Summary : 1,2-Bis(3-chlorophenyl)disulfane can potentially be used in the synthesis of polyphenylene sulfide . Polyphenylene sulfide is a high-performance polymer often used in coatings, filtration, and specialty parts .
  • Methods : The synthesis involves thermolysis . The specific methods of application in this field are not detailed in the sources available.

Microwave-Assisted Synthesis

  • Field : Organic Chemistry
  • Summary : 1,2-Bis(3-chlorophenyl)disulfane can be prepared by a microwave-assisted method involving the reaction between elemental sulfur and 1-chloro-4-iodobenzene in the presence of CuO nanopowder (catalyst) .
  • Methods : The reaction is carried out in a microwave reactor . The specific methods of application in this field are not detailed in the sources available.

Safety And Hazards

The compound has several hazard statements including H302-H319-H372-H410 . The precautionary statements include P501-P273-P260-P270-P264-P280-P391-P314-P337+P313-P305+P351+P338-P301+P312+P330 .

Relevant Papers

The relevant papers for 1,2-Bis(3-chlorophenyl)disulfane can be found at Sigma-Aldrich .

properties

IUPAC Name

1-chloro-3-[(3-chlorophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOYVIPZMIIGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SSC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431264
Record name 3,3'-Dichloro diphenyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(3-chlorophenyl)disulfane

CAS RN

19742-92-8
Record name 3,3'-Dichloro diphenyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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